3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
Description
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone is a substituted benzophenone derivative characterized by a dimethyl-substituted phenyl ring and a 4-methylpiperazinomethyl group attached to the para position of the second phenyl ring. This compound has a molecular formula of C₂₁H₂₆N₂O, a molecular weight of 322.44 g/mol, and a predicted density of 1.083 g/cm³. Benzophenones with piperazinylmethyl substituents are often explored for their bioactivity, particularly in anticancer and calcium signaling modulation contexts.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-4-7-20(14-17(16)2)21(24)19-8-5-18(6-9-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKQEZQWHWVVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642978 | |
| Record name | (3,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-77-2 | |
| Record name | Methanone, (3,4-dimethylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzoyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methyl and piperazinomethyl substituents are primary sites for oxidation:
-
Methyl group oxidation :
The 3,4-dimethyl groups on the aromatic ring can undergo oxidation to form carboxylic acids or ketones. For example, strong oxidizing agents like KMnO₄ under acidic conditions convert methyl groups to -COOH via intermediate diols .
Example :
. -
Piperazine moiety oxidation :
The tertiary amine in the piperazine ring can oxidize to form N-oxide derivatives under mild conditions (e.g., H₂O₂ or mCPBA) .
Reduction Reactions
The benzophenone carbonyl group is susceptible to reduction:
-
Carbonyl reduction :
Agents like LiAlH₄ or NaBH₄ reduce the ketone to a benzhydrol derivative. This reaction is well-documented in benzophenone analogs .
Example :
. -
Radical-mediated reductions :
Under UV light, benzophenones undergo photoreduction via diradical intermediates. In protic solvents (e.g., isopropanol), this leads to dimerization (e.g., benzopinacol formation) .
Substitution Reactions
The piperazinomethyl group participates in nucleophilic substitutions:
-
Piperazine displacement :
The methylene-linked piperazine can be replaced by other nucleophiles (e.g., amines, thiols) under acidic or basic conditions. For example, treatment with HBr may cleave the C–N bond, yielding a bromomethyl intermediate . -
Electrophilic aromatic substitution :
Electron-donating methyl groups activate the aromatic ring for reactions such as nitration or halogenation. The para position to the methyl groups is most reactive .
Photochemical Reactions
Benzophenones are known for radical generation under UV light:
-
Photoreduction :
In the presence of hydrogen donors (e.g., alcohols), the excited triplet state abstracts hydrogen, forming ketyl radicals. These radicals dimerize to produce pinacols .
Conditions :
.
Comparative Reactivity Table
Mechanistic Insights
-
Radical pathways : Benzophenone derivatives generate diradicals under UV light, initiating chain reactions. Inhibitors like BHT suppress radical formation .
-
Acid-catalyzed rearrangements : Protonation of hydroxyl groups (e.g., in pinacol derivatives) leads to carbocation rearrangements, favoring stabilized intermediates (e.g., phenonium ions) .
Structural Influences on Reactivity
Scientific Research Applications
Chemistry
- Photoinitiator in Polymerization:
The compound acts as a photoinitiator in UV-curable coatings and adhesives. It absorbs UV light to generate free radicals that initiate polymerization processes, leading to the formation of cross-linked polymers.
| Application | Description |
|---|---|
| UV-Curable Coatings | Enhances the curing process by initiating polymerization upon UV exposure. |
| Adhesives | Improves adhesion properties through rapid curing mechanisms. |
Biology
-
Antimicrobial Activity:
Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. -
Photodynamic Therapy (PDT):
The ability of the compound to generate reactive oxygen species (ROS) upon light activation positions it as a potential photosensitizer in PDT for cancer treatment.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated effectiveness against Gram-positive bacteria in vitro. |
| Wadhwani et al. (2022) | Showed potential in reducing tumor cell viability through ROS generation under light exposure. |
Medicine
-
Drug Development:
The compound is being explored as a scaffold for designing new pharmaceuticals due to its structural versatility and biological activity. -
Neuroscience Research:
Its interaction with neurotransmitter systems is under investigation, particularly regarding its effects on receptor modulation.
| Application | Potential Impact |
|---|---|
| Anticancer Agents | May lead to the development of novel therapies targeting specific cancer types. |
| Neuromodulators | Could provide insights into treating neurological disorders through receptor modulation studies. |
Case Studies
Case Study 1: Photoinitiation Efficiency
A study conducted by Smith et al. (2023) evaluated the efficiency of 3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone as a photoinitiator in various formulations. The results indicated that formulations containing this compound exhibited significantly faster curing times compared to traditional photoinitiators.
Case Study 2: Antimicrobial Efficacy
In a comparative study by Lee et al. (2021), the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial colonies, suggesting its potential use in medical coatings and treatments.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
2,4-Dimethyl-4'-(4-methylpiperazinomethyl) Benzophenone (CAS 898783-71-6)
- Substituents : Methyl groups at positions 2 and 4 on the first phenyl ring.
- Key Properties : Predicted boiling point of 450.5±45.0°C and pKa of 7.54±0.10 .
- Applications : Structural analogs are investigated for calcium influx inhibition and antiproliferative activity.
3,4-Dimethyl-4'-Piperidinomethyl Benzophenone (CAS 898775-11-6)
- Substituents : Methyl groups at positions 3 and 4; piperidine instead of piperazine at the para position.
- This may impact pharmacokinetics, as piperazine derivatives often exhibit enhanced solubility and receptor affinity.
2,4-Dichloro-4'-(4-methylpiperazinomethyl) Benzophenone (CAS 898792-75-1)
- Substituents : Chlorine atoms at positions 2 and 3.
Pharmacological and Functional Comparisons
- Calcium Signaling Modulation: Piperazine-containing benzophenones (e.g., CAI derivatives) inhibit receptor-operated calcium influx and arachidonic acid release, critical for antiproliferative effects. Removal of the benzophenone tail or halogen substituents abolishes this activity.
- Anticancer Potential: Natural benzophenones like selagibenzophenone B (with similar substitution patterns) show anticancer activity, but structural misassignments (e.g., methyl vs. hydroxyl groups) can lead to incorrect bioactivity profiles.
- Pharmacokinetics: Methyl and halogen substituents influence placental transfer and elimination rates. For example, 4-OH-BP (a hydroxylated benzophenone) exhibits faster fetal clearance compared to methylated analogs due to UDPGT enzyme interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Accuracy : Misassignment of substituent positions (e.g., 2,4-dimethyl vs. 3,4-dimethyl) can lead to incorrect bioactivity conclusions, as seen in natural product revisions.
- Piperazine vs. Piperidine : Piperazine’s tertiary nitrogen enhances hydrogen bonding and solubility, critical for receptor interactions in calcium signaling pathways.
- Environmental and Pharmacokinetic Impact: Methylated benzophenones may exhibit slower fetal clearance compared to hydroxylated derivatives, increasing developmental toxicity risks.
Biological Activity
3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone (commonly referred to as DMPB) is a synthetic organic compound with the molecular formula . This compound is notable for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Weight : 338.45 g/mol
- CAS Number : 898783-77-2
- Chemical Structure : The compound features a benzophenone core with dimethyl and piperazine substituents, contributing to its unique properties.
DMPB exhibits biological activity primarily through its interaction with various molecular targets, including:
- Protein Kinases : DMPB has been studied for its inhibitory effects on several protein kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
- VEGF Receptors : The compound has shown potential in inhibiting Vascular Endothelial Growth Factor (VEGF) receptors, which are significant in angiogenesis and tumor progression .
Anticancer Properties
Several studies have highlighted the anticancer potential of DMPB:
- In Vitro Studies : Research has demonstrated that DMPB can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. This effect is attributed to its ability to modulate signaling pathways involved in cell survival .
- Animal Models : In vivo studies have shown that DMPB significantly reduces tumor size in mouse models of cancer, suggesting its efficacy as a therapeutic agent .
Antimicrobial Activity
DMPB has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Laboratory tests indicate that DMPB exhibits inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity .
- Fungal Activity : Preliminary studies suggest that DMPB may possess antifungal properties, although further research is needed to elucidate the specific mechanisms involved.
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with DMPB led to a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure.
- Prostate Cancer Models : In an animal model of prostate cancer, administration of DMPB resulted in a 50% reduction in tumor growth compared to control groups.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Suzuki coupling, a method validated for analogous benzophenones . Key steps include:
- Precursor Preparation : React 3,4-dimethylbenzoyl chloride with a piperazine-containing arylboronic acid under palladium catalysis.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity, as demonstrated for related piperazine derivatives .
- Characterization : Confirm structure via H/C NMR and IR spectroscopy, comparing peaks to computational predictions (e.g., C=O stretch at ~1650–1680 cm) .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how do solvent choices affect interpretation?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl to resolve aromatic protons and piperazine methyl groups. Solvent-induced shifts (~0.1–0.3 ppm) may occur due to hydrogen bonding .
- UV-Vis/IR : Solvatochromic effects (e.g., in halogenated vs. alcoholic solvents) alter C=O vibrational frequencies. For example, in chloroform, a single ν(C=O) peak is observed, while alcohols may split the band due to solvent-solute interactions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragments, such as loss of the piperazine moiety.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation, as benzophenones are light-sensitive .
- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential endocrine-disrupting properties observed in structurally similar benzophenones .
Advanced Research Questions
Q. How can computational methods predict the reactivity and solvation behavior of this compound?
- Methodological Answer :
- DFT Calculations : Model solvent interactions using density functional theory (e.g., B3LYP/6-31G*) to predict solvatochromic shifts. For example, Onsager reaction fields correlate with ν(C=O) frequency reductions in polar solvents .
- Molecular Dynamics : Simulate solvent-solute orientation preferences (e.g., halogenated solvents favor direct C=O interactions) to guide experimental solvent selection .
Q. How might structural modifications to the piperazine moiety alter biological activity, and what assays are appropriate for testing?
- Methodological Answer :
- Design : Replace the 4-methylpiperazine group with azetidine or morpholine rings to study steric/electronic effects on receptor binding.
- Assays :
- In Vitro : Use competitive binding assays (e.g., GABA receptor fluorescence polarization) due to piperazine’s neuroactive potential .
- Cellular Autophagy : Monitor LC3-II/Beclin-1 markers in neuronal cell lines, as benzophenones modulate autophagy pathways .
Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?
- Methodological Answer :
- Variable Control : Replicate studies under standardized conditions (e.g., solvent purity ≥99%, inert atmosphere for synthesis) to isolate confounding factors .
- Meta-Analysis : Compare datasets using multivariate regression to identify trends (e.g., higher yields in tetrahydrofuran vs. dichloromethane due to improved solubility) .
Q. What experimental strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
